

# Rimtuzalcap in Essential Tremor: A Comparative Analysis of Clinical Trial Results

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## Compound of Interest

Compound Name: *Rimtuzalcap*

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A comprehensive review of the clinical trial data for **Rimtuzalcap** (NCT03688685) in the treatment of essential tremor reveals a challenging safety profile that led to its discontinuation. This guide provides a detailed comparison of **Rimtuzalcap**'s performance with alternative therapies, offering researchers, scientists, and drug development professionals a clear perspective on the therapeutic landscape for this common movement disorder.

## Executive Summary

**Rimtuzalcap** (CAD-1883), a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, was investigated in a Phase 2a open-label study for its potential to reduce tremors in adults with essential tremor. While the novel mechanism of action showed initial promise, the clinical trial results indicated significant safety and tolerability concerns. In contrast, established first-line treatments like propranolol and primidone, as well as other investigational drugs, present varying efficacy and safety profiles that serve as important benchmarks in the ongoing search for improved therapies for essential tremor.

## Rimtuzalcap (NCT03688685) Clinical Trial Results

The Phase 2a study of **Rimtuzalcap** was an open-label trial involving 25 participants with essential tremor. The trial was completed; however, the development of **Rimtuzalcap** was discontinued. Analysis of the study data reveals the following:

## Efficacy Data

Specific quantitative efficacy data from the NCT03688685 trial, such as the change from baseline in The Essential Tremor Rating Assessment Scale (TETRAS), have not been publicly released in detail.

## Safety and Tolerability

The safety profile of **Rimtuзалcap** was a significant concern. Of the 25 subjects who participated in the trial, 13 experienced at least one treatment-emergent adverse event (TEAE). Notably, two of these were classified as severe adverse events, suggesting a suboptimal safety and tolerability profile for the drug at the dose studied<sup>[1]</sup>.

## Comparative Analysis with Alternative Therapies

To provide a comprehensive understanding of **Rimtuзалcap**'s performance, this section compares its available data with those of other prominent treatments for essential tremor.

### Established First-Line Therapies: Propranolol and Primidone

Propranolol, a non-selective beta-blocker, and primidone, an anticonvulsant, are the most widely used and studied medications for essential tremor.

- **Propranolol:** Clinical studies have consistently demonstrated that propranolol can reduce tremor amplitude by approximately 50% to 70% in a significant portion of patients<sup>[2]</sup>. It is the only FDA-approved medication for essential tremor<sup>[2]</sup>.
- **Primidone:** This medication has shown efficacy comparable to propranolol in reducing hand tremor<sup>[3][4]</sup>.

### Investigational Therapies

Several other molecules have been investigated for essential tremor, with varying degrees of success.

- **Suvecaltamide (CX-8998/JZP385):** This T-type calcium channel modulator has been evaluated in Phase 2 trials. While a Phase 2a study did not meet its primary endpoint, it did

show significant improvements in investigator-rated TETRAS Performance Subscale ( $p=0.017$ ) and Activities of Daily Living scores ( $p=0.049$ ). However, a subsequent Phase 2b trial of JZP385 did not achieve statistical significance on its primary endpoint. Common adverse events included dizziness, headache, paresthesia, diarrhea, and insomnia.

- SAGE-324 (BIIB124): A GABAA receptor positive allosteric modulator, SAGE-324 showed a statistically significant reduction in upper limb tremor in the Phase 2 KINETIC study ( $p=0.049$ ). However, the subsequent Phase 2 KINETIC 2 study did not demonstrate a statistically significant dose-response relationship and failed to show significant differences from placebo. Commonly reported adverse events included somnolence, fatigue, and dizziness.

## Data Presentation: Comparative Tables

Table 1: Efficacy of **Rimtuзалcap** and Comparators in Essential Tremor Clinical Trials

Drug/Treatment	Clinical Trial Phase	Primary Efficacy Endpoint	Key Efficacy Results
Rimtuзалcap (CAD-1883)	Phase 2a (NCT03688685)	Not specified in available data	Data not publicly available
Propranolol	Multiple	Reduction in tremor severity	Approx. 50-70% reduction in tremor amplitude
Primidone	Multiple	Reduction in tremor severity	Comparable efficacy to propranolol in hand tremor
Suvecaltamide (JZP385)	Phase 2b (NCT05122650)	Change in TETRAS modified composite score	Did not meet primary endpoint
SAGE-324 (BIIB124)	Phase 2 (KINETIC 2)	Dose-response on TETRAS PS Item 4	Did not meet primary endpoint

Table 2: Safety and Tolerability of **Rimtuзалcap** and Comparators

Drug/Treatment	Key Adverse Events	Discontinuation Rate
Rimtuzalcap (CAD-1883)	13/25 subjects with TEAEs, 2 severe AEs	Discontinued
Propranolol	Bradycardia, hypotension, fatigue	Varies by study
Primidone	Sedation, dizziness, nausea	Varies by study
Suvecaltamide (JZP385)	Dizziness, headache, paresthesia, diarrhea, insomnia	Not specified
SAGE-324 (BIIB124)	Somnolence, fatigue, dizziness, balance disorder	Dose-dependent increase in discontinuations

## Experimental Protocols

### Rimtuzalcap (NCT03688685)

- Study Design: A Phase 2a, open-label, single-arm study.
- Participants: 25 adults with a diagnosis of essential tremor.
- Intervention: Oral administration of **Rimtuzalcap**.
- Primary Outcome Measures: The specific primary outcome measures for efficacy are not detailed in the available public information. Safety and tolerability were key assessments.

### Suvecaltamide (JZP385) (NCT05122650)

- Study Design: A Phase 2b, multicenter, double-blind, randomized, placebo-controlled study.
- Participants: Adults with essential tremor.
- Intervention: Oral suvecaltamide (30mg) or placebo.
- Primary Outcome Measures: Change from baseline to week 12 on the Essential Tremor Rating Assessment Scale (TETRAS) modified composite outcome score.

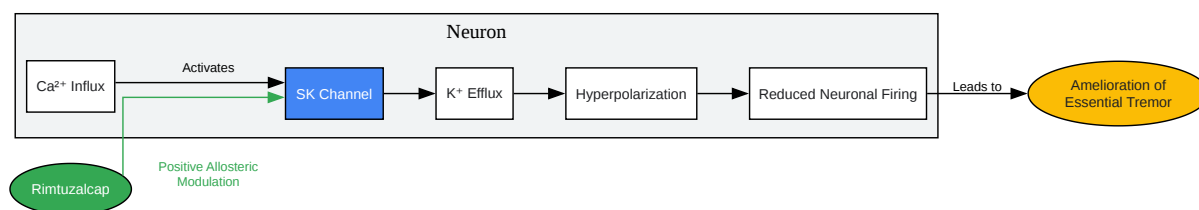
## SAGE-324 (BIIB124) (KINETIC 2)

- Study Design: A Phase 2, double-blind, placebo-controlled, dose-range finding study.
- Participants: Adults with essential tremor.
- Intervention: Oral SAGE-324 at various doses or placebo.
- Primary Outcome Measures: Change from baseline to Day 91 in The Essential Tremor Rating Assessment Scale (TETRAS) Performance Subscale (PS) Item 4 (upper limb) total score.

## Signaling Pathway and Experimental Workflow

### Rimtuzalcap Mechanism of Action

**Rimtuzalcap** is a positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels. These channels are involved in regulating neuronal excitability. By enhancing the activity of SK channels, **Rimtuzalcap** was hypothesized to reduce the excessive neuronal firing that contributes to the oscillatory movements characteristic of essential tremor.

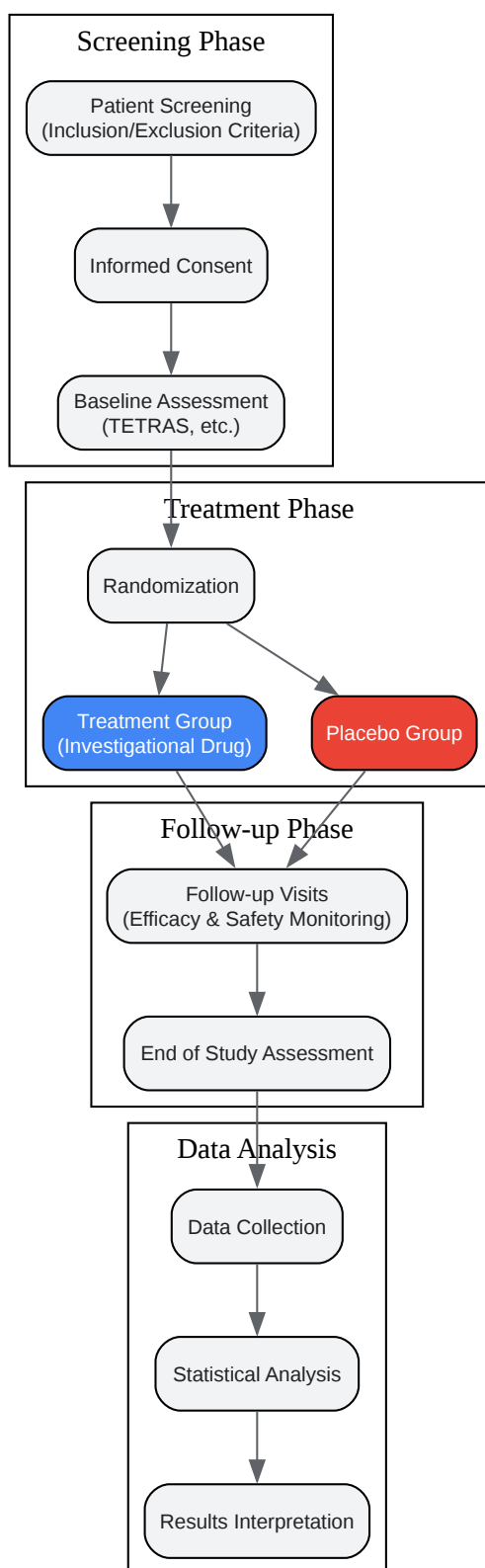


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Caption: Mechanism of action of **Rimtuzalcap** in reducing neuronal hyperexcitability.

## General Clinical Trial Workflow for Essential Tremor

The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for essential tremor.



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Caption: A generalized workflow for a randomized, placebo-controlled essential tremor clinical trial.

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